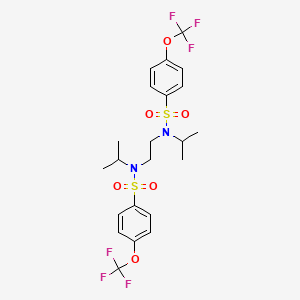![molecular formula C9H9Cl2NO2 B2538833 2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide CAS No. 2411310-96-6](/img/structure/B2538833.png)
2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of acetamide, characterized by the presence of chloro and hydroxy groups on the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide typically involves the reaction of 2-chloro-5-hydroxybenzyl chloride with acetamide in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:
2-chloro-5-hydroxybenzyl chloride+acetamidebase, refluxthis compound
Industrial Production Methods
In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro groups can be reduced to form the corresponding hydrocarbon.
Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-5-hydroxybenzaldehyde or 2-chloro-5-hydroxybenzoic acid.
Reduction: Formation of 2-chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]ethanamine.
Substitution: Formation of 2-chloro-N-[(2-amino-5-hydroxyphenyl)methyl]acetamide or 2-chloro-N-[(2-thio-5-hydroxyphenyl)methyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its structural similarity to other bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets depend on the specific application and are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-N-(2-hydroxyphenyl)acetamide
- 2-Chloro-N-(4-hydroxyphenyl)acetamide
- 2-Chloro-N-(5-chloro-2-hydroxyphenyl)propanamide
Uniqueness
2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide is unique due to the presence of both chloro and hydroxy groups on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.
Eigenschaften
IUPAC Name |
2-chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c10-4-9(14)12-5-6-3-7(13)1-2-8(6)11/h1-3,13H,4-5H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFGHZCJQMCFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CNC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-fluorophenyl)-N-methyl-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2538753.png)


![14-(4-fluorophenyl)-9-(4-methylphenyl)-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B2538760.png)
![4-benzyl-1-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2538761.png)
![N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide](/img/structure/B2538762.png)
![1-{5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine](/img/structure/B2538763.png)
![3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2538766.png)

![{[4-(3-CHLOROBENZENESULFONYL)-1,4-THIAZEPAN-3-YL]METHYL}DIMETHYLAMINE](/img/structure/B2538772.png)

